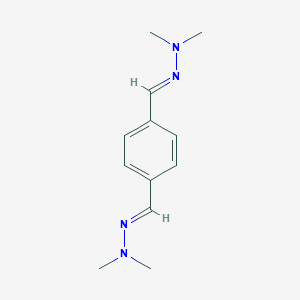
Terephthalaldehyde bis(dimethylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalaldehyde bis(dimethylhydrazone) (TBA-DH) is a chemical compound that has been extensively used in scientific research due to its unique properties and applications. It is a derivative of terephthalaldehyde, which is a commonly used building block in organic chemistry. TBA-DH is a yellow crystalline powder that is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
Mechanism of Action
The mechanism of action of Terephthalaldehyde bis(dimethylhydrazone) is based on its ability to form stable complexes with biological molecules. When Terephthalaldehyde bis(dimethylhydrazone) binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be measured and used to quantify the amount of the target molecule present in a sample.
Biochemical and Physiological Effects:
Terephthalaldehyde bis(dimethylhydrazone) has been shown to have low toxicity and does not cause any significant biochemical or physiological effects in living organisms. It is rapidly metabolized and eliminated from the body, making it a safe and reliable tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of Terephthalaldehyde bis(dimethylhydrazone) is its high selectivity and sensitivity towards biological molecules. It can detect and measure these molecules in complex biological samples such as blood, urine, and tissue extracts. However, one of the limitations of Terephthalaldehyde bis(dimethylhydrazone) is its relatively low water solubility, which can limit its use in aqueous environments. Additionally, Terephthalaldehyde bis(dimethylhydrazone) is sensitive to pH changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of Terephthalaldehyde bis(dimethylhydrazone) in scientific research. One area of interest is the development of new fluorescent probes based on Terephthalaldehyde bis(dimethylhydrazone) that can detect and measure other biological molecules such as carbohydrates and lipids. Another area of interest is the use of Terephthalaldehyde bis(dimethylhydrazone) as a drug delivery system for targeted drug delivery to cancer cells. Additionally, Terephthalaldehyde bis(dimethylhydrazone) can be used as a contrast agent for imaging techniques such as MRI and CT scans. Overall, Terephthalaldehyde bis(dimethylhydrazone) has a wide range of applications in scientific research and has the potential to contribute to many new discoveries in the future.
Synthesis Methods
Terephthalaldehyde bis(dimethylhydrazone) can be synthesized by the condensation reaction between terephthalaldehyde and dimethylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of Terephthalaldehyde bis(dimethylhydrazone) is typically around 50-60%.
Scientific Research Applications
Terephthalaldehyde bis(dimethylhydrazone) has been widely used in scientific research as a fluorescent probe for detecting and measuring various biological molecules such as amino acids, proteins, and nucleic acids. It is also used as a chelating agent for metal ions such as copper, nickel, and cobalt. Terephthalaldehyde bis(dimethylhydrazone) has been shown to have high selectivity and sensitivity towards these molecules, making it a valuable tool in bioanalytical chemistry.
properties
Product Name |
Terephthalaldehyde bis(dimethylhydrazone) |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
N-[(E)-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C12H18N4/c1-15(2)13-9-11-5-7-12(8-6-11)10-14-16(3)4/h5-10H,1-4H3/b13-9+,14-10+ |
InChI Key |
WTNJKAHRXJCGPH-UTLPMFLDSA-N |
Isomeric SMILES |
CN(/N=C/C1=CC=C(C=C1)/C=N/N(C)C)C |
SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NN(C)C |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)

![2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)





![3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271506.png)
